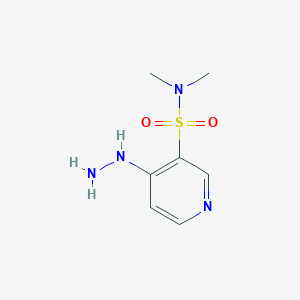
5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine is a chemical compound characterized by its unique structure, which includes an aminoethyl group, a tert-butyl group, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and tert-butylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: It can inhibit specific enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound may bind to receptors, modulating their activity and triggering downstream signaling cascades.
Molecular Interactions: It can form complexes with other molecules, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A precursor in the synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine.
tert-Butylamine: Another precursor used in the synthesis.
2-Aminoethylpyridine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and aminoethyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N-tert-butyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-8-6-11(15-12(3,4)5)14-7-10(8)9(2)13/h6-7,9H,13H2,1-5H3,(H,14,15) |
InChI Key |
FIUUVXNAXLWXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13002524.png)
![Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate](/img/structure/B13002525.png)
![2-Chloro-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13002536.png)
![Ethyl 6-bromo-2-((tert-butoxycarbonyl)amino)furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13002539.png)
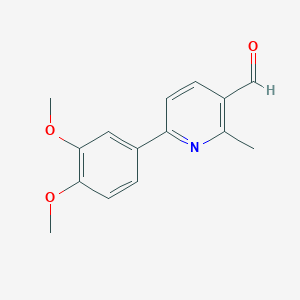
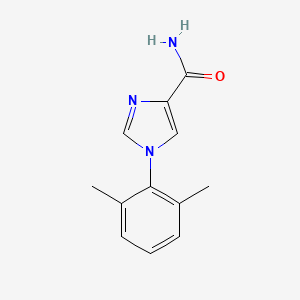
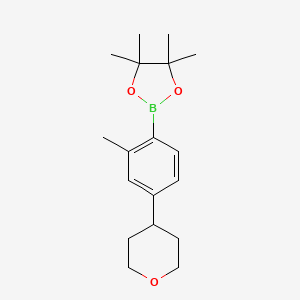
![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)
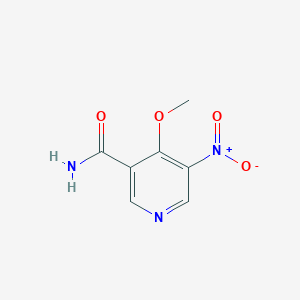
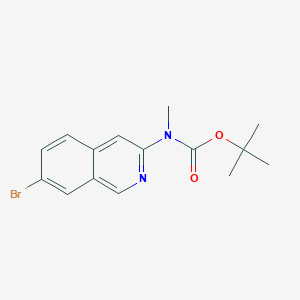
![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)

